
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 3-chlorobenzyl group and an ethyl group attached to the triazole ring, along with a thiol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding triazole derivative without the thiol group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its lipophilicity, allowing for better membrane permeability. The ethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
588673-92-1 |
|---|---|
Molekularformel |
C11H12ClN3S |
Molekulargewicht |
253.75 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-10(13-14-11(15)16)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,14,16) |
InChI-Schlüssel |
FVXFYEDBTHRNNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NNC1=S)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


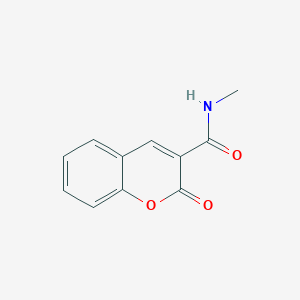
![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)
![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
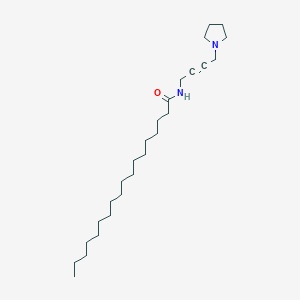
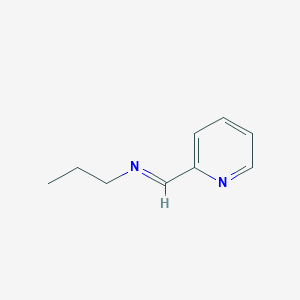
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)

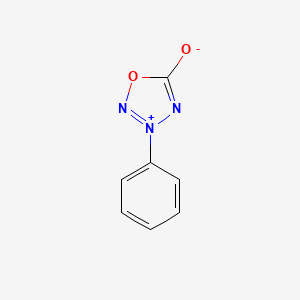
![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
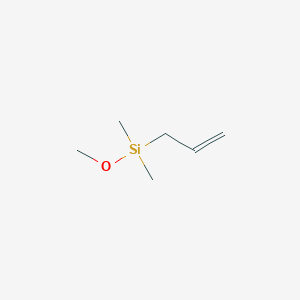
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)
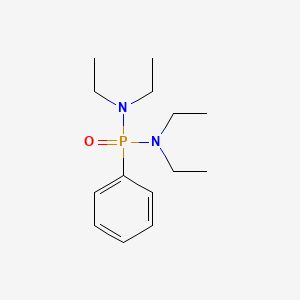
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
